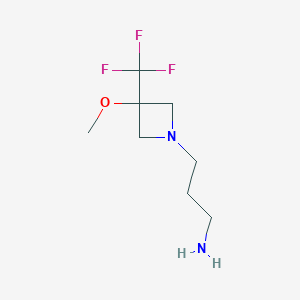
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Propan-1-amine Moiety: The propan-1-amine moiety is attached through amination reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Applications De Recherche Scientifique
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The azetidine ring provides structural rigidity, facilitating binding to specific receptors or active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
- 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-amine
Uniqueness
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This compound’s specific combination of functional groups and structural features makes it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C8H15F3N2O |
|---|---|
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C8H15F3N2O/c1-14-7(8(9,10)11)5-13(6-7)4-2-3-12/h2-6,12H2,1H3 |
Clé InChI |
ZXBOEMUFDDWVDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1(CN(C1)CCCN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


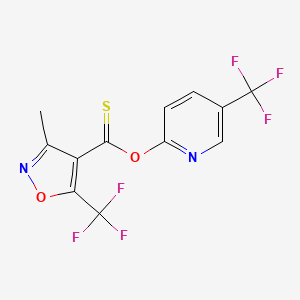
![1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B13425585.png)


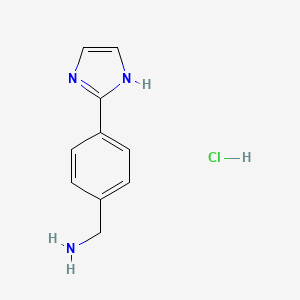
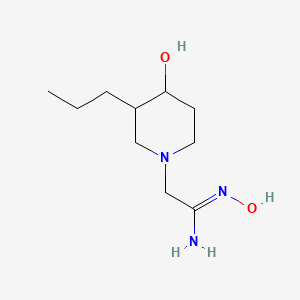
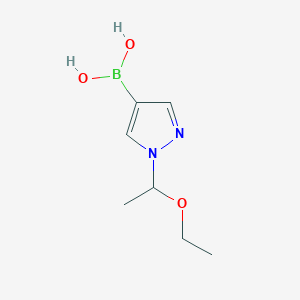
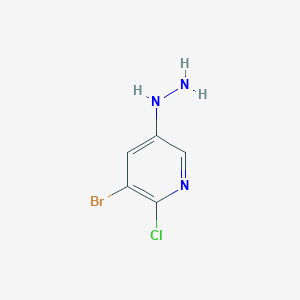

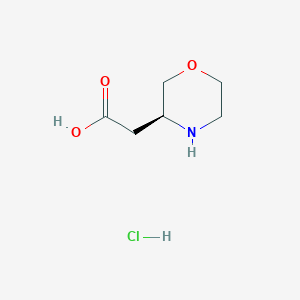
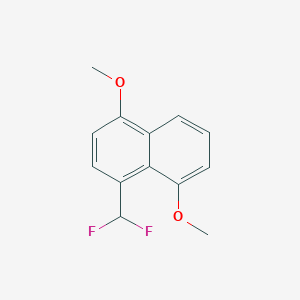
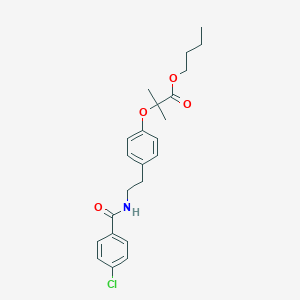
![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)

